Structural Differentiation from JW 55: A 3-Methylphenoxy Side Chain That Replaces the Furan-2-Carboxamide Warhead of a Known TNKS1/2 Inhibitor
The target compound shares the identical 4-(4-methoxyphenyl)oxan-4-yl core scaffold with JW 55 (CAS 664993-53-7), a well-characterized tankyrase 1/2 (TNKS1/2) PARP-domain inhibitor with reported IC50 values. However, JW 55 terminates in an N-(4-(furan-2-carboxamido)phenyl)carbamoyl side chain essential for its potent TNKS1/2 inhibition, whereas the target compound bears a 2-(3-methylphenoxy)acetamide moiety . This substitution fundamentally alters the pharmacophore: the 3-methylphenoxy group eliminates the planar, hydrogen-bond-accepting furan ring and replaces it with a meta-tolyl ether that offers distinct electronic (inductive donor from methyl group) and steric (meta-substitution on phenyl ether) properties. Comparative IC50 values for TNKS1/2 inhibition are 0.19 μM for JW 55 (TNKS1) and 0.11 μM for JW 55 (TNKS2) in recombinant enzyme assays [1]; no published TNKS1/2 inhibition data exist for the target compound, as anticipated from the side-chain divergence. This structural difference makes the target compound useful as a matched control or scaffold-hopping partner in chemical biology studies dissecting TNKS-dependent versus TNKS-independent pathways driven by the oxane core.
| Evidence Dimension | TNKS1/2 PARP-domain inhibitory activity (IC50) and side-chain pharmacophore composition |
|---|---|
| Target Compound Data | 2-(3-methylphenoxy)acetamide side chain present; TNKS1/2 IC50 not reported |
| Comparator Or Baseline | JW 55: furan-2-carboxamido side chain; TNKS1 IC50 = 0.19 μM, TNKS2 IC50 = 0.11 μM [1]; N-(4-((4-(4-methoxyphenyl)oxan-4-yl)methylcarbamoyl)phenyl)furan-2-carboxamide scaffold |
| Quantified Difference | Not quantifiable for TNKS1/2 activity; the side-chain divergence (3-methylphenoxy vs. furan-2-carboxamide) represents a scaffold-hop with predicted distinct selectivity profile. |
| Conditions | Recombinant human TNKS1 and TNKS2 PARP-domain enzymatic assays for JW 55 [1]; no comparable assays reported for target compound. |
Why This Matters
Procurement of the target compound as a side-chain-modified analog of JW 55 supports target engagement selectivity studies requiring a compound with the identical core but altered pharmacology, which is essential for distinguishing on-target (TNKS) from off-target (core-mediated) effects in Wnt pathway research.
- [1] Waaler, J. et al. (2012). A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice. Cancer Research, 72(11):2822–2832. PubMed ID: 22689061. View Source
